Imidafenacin
Overview
Description
Imidafenacin is an antispasmodic agent with anticholinergic effects. It antagonizes muscarinic receptors in the bladder to reduce the frequency of urination in the treatment of overactive bladder . It is marketed in Japan under the tradenames Staybla by Ono Pharmaceutical and Uritos by Kyojin Pharmaceutical .
Molecular Structure Analysis
Imidafenacin has a molecular formula of C20H21N3O . It contains total 47 bond(s); 26 non-H bond(s), 18 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 17 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 primary amide(s) (aliphatic), and 1 Imidazole(s) .
Chemical Reactions Analysis
Imidafenacin has been studied for its pseudopolymorphic transformation using near-infrared spectroscopy and a humidity-controlled 96-well plate . The transformation of imidafenacin from one form to another was successfully predicted .
Physical And Chemical Properties Analysis
Imidafenacin has a molecular weight of 319.4 g/mol . It is a hygroscopic drug and tends to easily form solvate forms, thus taking different polymorphic or pseudopolymorphic forms, with individually distinct physicochemical properties .
Scientific Research Applications
Liquid Chromatography-Tandem Mass Spectrometry in Pharmacokinetics
- Study Overview : A method using liquid chromatography combined with heated electrospray ionization tandem mass spectrometry (LC-MS/MS) was validated for quantitatively determining imidafenacin in human plasma. This method was applied in a clinical pharmacokinetic study【Hu et al., 2016】(Hu et al., 2016).
Efficacy in Patients with Lower Urinary Tract Symptoms
- Study Overview : The efficacy of imidafenacin as an add-on therapy for male lower urinary tract symptoms (LUTS) with nocturia and nocturnal polyuria was evaluated. The study found significant improvement in night-time frequency and quality of life in patients receiving imidafenacin【Yokoyama et al., 2014】(Yokoyama et al., 2014).
Long-term Safety, Efficacy, and Tolerability
- Study Overview : A review of Japanese literature highlighted the long-term efficacy, safety, and tolerability of imidafenacin for overactive bladder treatment. It emphasized its organ selectivity and lack of cognitive impairment or QTc interval influence【Masumori, 2013】(Masumori, 2013).
Pharmacokinetics and Bladder-selective Effects
- Study Overview : Investigations into the pharmacokinetics of imidafenacin showed its bladder-selective pharmacological effects, with minimal impact on the central nervous system【Ito et al., 2011】(Ito et al., 2011).
Muscarinic Receptor Characterization
- Study Overview : The characterization of bladder muscarinic receptors was conducted using a novel radioligand, 3H-imidafenacin,demonstrating a selective and longer-lasting binding to muscarinic receptors in the bladder, which is important for its therapeutic action in overactive bladder【Kuraoka et al., 2012】(Kuraoka et al., 2012).
Drug Interactions and Metabolism
- Study Overview : Research explored drug-drug interactions in the metabolism of imidafenacin, emphasizing the roles of human cytochrome P450 enzymes and UDP-glucuronic acid transferases. This study provided insights into the metabolic pathways and potential interactions of imidafenacin with other drugs【Kanayama et al., 2007】(Kanayama et al., 2007).
Bladder Selectivity Assessment
- Study Overview : The bladder selectivity of imidafenacin was evaluated using an effectiveness index for bladder capacity in rats. This study provided valuable insights into the selectivity of imidafenacin for bladder over other tissues, contributing to its safety profile【Yamazaki et al., 2011】(Yamazaki et al., 2011).
Efficacy and Safety in Spinal Cord Injury Patients
- Study Overview : The effects of imidafenacin on urodynamic parameters in patients with spinal cord injury were studied, demonstrating its potential in improving bladder function and reducing complications in this patient group【Sugiyama et al., 2016】(Sugiyama et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-(2-methylimidazol-1-yl)-2,2-diphenylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-16-22-13-15-23(16)14-12-20(19(21)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,13,15H,12,14H2,1H3,(H2,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKXYSGRELMAAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870104 | |
Record name | Imidafenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Imidafenacin binds to and antagonizes muscarinic M1 and M3 receptors with high affinity. It also antagonizes muscarinic M2 receptors but with lower affinity. M3 receptors stimulate contraction of the detrusor muscle in the bladder via release of calcium from the sarcoplasmic reticulum. M2 receptors are also present in the detrusor muscle but serve to inhibit adenylate cyclase which reduces the relaxation mediated by β adrenergic receptors. Finally, M1 receptors are present on the parasympathetic neurons which release acetylcholine in the bladder. They act as an autocrine positive feedback loop and further increase release of acetylcholine. Antagonism of these receptors by imidafenacin prevents contraction of the bladder's detrusor muscle, prevents inhibition of the relation produced by sympathetic tone, and reduces acetylcholine release. Together these reduce the frequency of urination. | |
Record name | Imidafenacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Imidafenacin | |
CAS RN |
170105-16-5 | |
Record name | Imidafenacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170105-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidafenacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170105165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidafenacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Imidafenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methyl-1H-imidazol-1y)-2,2-diphénylbutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMIDAFENACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJR8Y07LJO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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